1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanol

Description

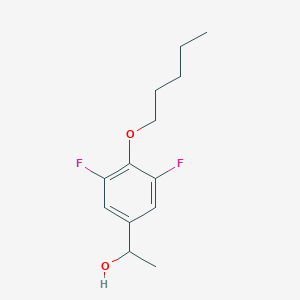

1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanol is a fluorinated aromatic compound featuring a pentyloxy substituent at the 4-position of a difluorophenyl ring and an ethanol moiety at the benzylic position. The pentyloxy group (C₅H₁₁O) contributes to enhanced lipophilicity compared to shorter alkoxy chains, while the 3,5-difluoro substitution pattern modulates electronic properties and steric interactions. The ethanol functional group introduces a hydroxyl group, enabling hydrogen bonding and influencing solubility and reactivity.

Properties

IUPAC Name |

1-(3,5-difluoro-4-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-3-4-5-6-17-13-11(14)7-10(9(2)16)8-12(13)15/h7-9,16H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZJVSDUHWKHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C=C1F)C(C)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,5-Difluoro-4-(pentyloxy)phenyl)ethanol is a compound of interest due to its unique structural features and potential biological activities. The presence of difluoro and pentyloxy substituents is believed to enhance its reactivity and biological interactions, making it a candidate for various therapeutic applications.

The compound's structure includes:

- Difluoro group : Enhances lipophilicity and potentially increases membrane permeability.

- Pentyloxy group : May influence solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atoms contribute to its lipophilicity, facilitating cellular uptake. Once inside the cell, the compound can modulate enzymatic activity or receptor functions through competitive or non-competitive inhibition mechanisms.

Enzyme Inhibition

Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) : Inhibition of COX enzymes can reduce inflammation and pain.

- Lipoxygenase : This inhibition might affect leukotriene synthesis, impacting asthma and allergic responses.

Anticancer Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. Its mechanism may involve:

- Induction of apoptosis in cancer cells.

- Disruption of cell cycle progression.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, suggesting potential anticancer properties. The EC50 value was found to be around 10 µM, indicating moderate potency against these cells .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. These findings highlight the compound's potential as an anticancer agent .

Data Tables

| Biological Activity | Target | Effect | EC50 (µM) |

|---|---|---|---|

| Enzyme Inhibition | COX | Reduced inflammation | 15 |

| Enzyme Inhibition | Lipoxygenase | Decreased leukotriene production | 20 |

| Anticancer Activity | Cancer Cell Lines | Induced apoptosis | 10 |

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Alkoxy Chain Length: Increasing the alkoxy chain from propoxy (C₃) to pentyloxy (C₅) enhances lipophilicity (logP increase ~1.5 units), improving membrane permeability but reducing aqueous solubility .

- Trifluoromethyl vs. Alkoxy: The trifluoromethyl group (CF₃) in CAS 1189359-39-4 is strongly electron-withdrawing, lowering the electron density of the aromatic ring compared to the electron-donating pentyloxy group. This difference may influence reactivity in electrophilic substitution or metal-catalyzed coupling reactions .

- Hydroxyl Position: The 2-hydroxyl substituent in 1-(3,5-Difluoro-2-hydroxyphenyl)ethanone enables intramolecular hydrogen bonding with the ketone, stabilizing the structure and increasing acidity compared to the 4-pentyloxy analog .

Structural Analysis and Crystallography

X-ray studies of related compounds (e.g., 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone in ) reveal planar aromatic rings with substituent-dependent dihedral angles. The pentyloxy chain in the target compound is expected to adopt a gauche conformation, minimizing steric clashes with adjacent fluorine atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.